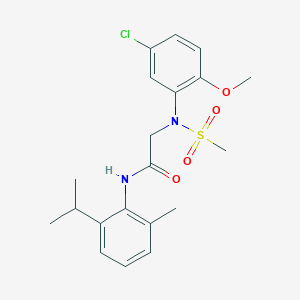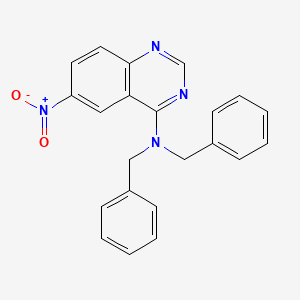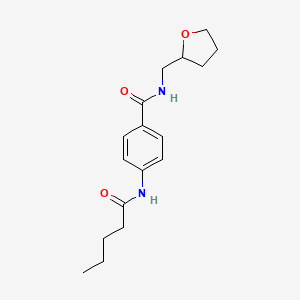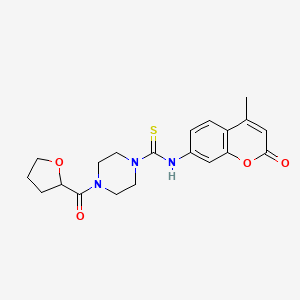
N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide, also known as BIX-01294, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in epigenetics and cancer research.
Mecanismo De Acción
N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide binds to the active site of G9a and blocks the transfer of a methyl group from S-adenosylmethionine (SAM) to H3K9. This prevents the formation of repressive chromatin structures and allows for the activation of genes that are normally silenced. This compound has also been shown to inhibit the activity of GLP, a homolog of G9a that has a similar role in epigenetic regulation.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation in embryonic stem cells and promote the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). It has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide is its specificity for G9a and GLP, which allows for the selective inhibition of H3K9 methylation without affecting other histone modifications. This compound is also relatively easy to synthesize and has a long shelf life. One limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the effects of this compound on gene expression can be context-dependent, which can complicate the interpretation of experimental results.
Direcciones Futuras
Future research on N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide could focus on identifying its downstream targets and elucidating the mechanisms by which it promotes stem cell differentiation and inhibits cancer cell growth. Other potential applications of this compound could include the treatment of neurodegenerative diseases and the modulation of immune cell function. Additionally, the development of more potent and selective G9a inhibitors could improve the therapeutic potential of this compound and other epigenetic modulators.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide has been shown to be a potent inhibitor of G9a, a histone lysine methyltransferase that plays a critical role in epigenetic regulation. By inhibiting G9a, this compound can prevent the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing and chromatin compaction. This makes this compound a valuable tool for studying the role of epigenetic regulation in various biological processes, including development, differentiation, and disease.
Propiedades
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c24-20-11-10-18(16-22(20)31(28,29)26-12-14-30-15-13-26)23(27)25-21-9-5-4-8-19(21)17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOGNOPGYYWHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4118701.png)
![N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4118716.png)

![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4118721.png)
![ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4118748.png)

![ethyl 2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118762.png)
![2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4118766.png)


![3-(3-chloro-1-benzothien-2-yl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4118801.png)

![2-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4118817.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4118820.png)